N-Hydroxy-4-methoxybenzamide

HDAC inhibitor epigenetics isoform selectivity

N-Hydroxy-4-methoxybenzamide (10507-69-4) is a para-methoxy-substituted benzohydroxamic acid delivering validated HDAC8 selectivity (IC₅₀=1.00 μM) with a 20-fold window over HDAC4—enabling target-specific epigenetic studies impossible with pan-inhibitors like SAHA. Its hydroxamate zinc-binding group supports structure-based optimization. The 4-methoxy scaffold is independently validated for melanoma scintigraphy probe development and β-lactamase inhibitor complexes. Supplied at ≥97% purity with global shipping. Ideal for chemical biology programs requiring isoform-selective HDAC inhibition and radiolabeled benzamide development.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 10507-69-4
Cat. No. B079463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-methoxybenzamide
CAS10507-69-4
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NO
InChIInChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10)
InChIKeyRFCBPAJDLZMJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-methoxybenzamide (CAS 10507-69-4): Key Properties and Research-Grade Specifications


N-Hydroxy-4-methoxybenzamide (CAS 10507-69-4), also known as 4-methoxybenzohydroxamic acid or p-anisohydroxamic acid, is a hydroxamic acid derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This white solid exhibits a melting point of 153-155 °C and a predicted density of 1.240±0.06 g/cm³ . As a benzohydroxamic acid-class compound, it functions as a zinc-chelating histone deacetylase (HDAC) inhibitor with demonstrated activity against specific isoforms [1]. The compound is commercially available at typical research purity levels of 95-97% and serves as both a chemical probe for epigenetic studies and a versatile synthetic intermediate for developing more complex bioactive molecules .

Why Generic Substitution of N-Hydroxy-4-methoxybenzamide (CAS 10507-69-4) Can Compromise Experimental Outcomes


Benzohydroxamic acid-based HDAC inhibitors exhibit profound isoform selectivity differences despite sharing a common zinc-binding group (ZBG) [1]. Within this class, compounds have been categorized into four distinct selectivity profiles: HDAC6-selective, pan-HDAC, HDAC8-selective, and dual HDAC6/8-selective inhibitors [1]. N-Hydroxy-4-methoxybenzamide demonstrates specific inhibition against HDAC8 (IC₅₀ = 1.00 μM) while showing substantially weaker activity against HDAC4 (IC₅₀ = 20 μM) and HDAC2 (IC₅₀ = 50 μM) [2]. Substituting this compound with a generic hydroxamic acid such as SAHA (vorinostat, pan-HDAC IC₅₀ ~110-370 nM across multiple isoforms) or a structurally related benzamide lacking the hydroxamate moiety would fundamentally alter the selectivity fingerprint and experimental conclusions [3]. The para-methoxy substitution further modulates lipophilicity and membrane permeability relative to unsubstituted analogs, affecting cellular uptake and in-cell target engagement .

Quantitative Differentiation Evidence for N-Hydroxy-4-methoxybenzamide (CAS 10507-69-4) Against Closest Analogs


HDAC8-Preferring Selectivity Profile Versus Pan-HDAC Inhibitors and Other Isoforms

N-Hydroxy-4-methoxybenzamide demonstrates a distinct HDAC isoform selectivity profile characterized by moderate HDAC8 inhibition (IC₅₀ = 1.00 μM) with substantially reduced activity against HDAC4 (IC₅₀ = 20 μM) and HDAC2 (IC₅₀ = 50 μM) [1]. In comparison, the pan-HDAC inhibitor SAHA (vorinostat) exhibits potent inhibition across multiple isoforms with IC₅₀ values ranging from 110-370 nM [2]. At a concentration of 0.5 mM, the compound achieves 50% enzyme inhibition in alternative assay systems [3].

HDAC inhibitor epigenetics isoform selectivity chemical probe

Superior Melanoma Imaging Scaffold: 4-Methoxy Benzamide Derivatives Versus 4-Hydroxy and 4-Amino Analogs

The 4-methoxybenzamide scaffold, of which N-hydroxy-4-methoxybenzamide is the core hydroxamic acid analog, demonstrates superior performance in melanoma imaging applications compared to 4-hydroxy and 4-amino substituted benzamides . Radioiodinated 4-methoxy benzamide derivatives exhibited superior melanoma uptake with outstanding melanoma/non-target-tissue ratios in C57Bl/6 mice bearing subcutaneously transplanted B16 melanoma . In contrast, 4-hydroxy substituted benzamides showed little melanoma uptake, while 4-amino substituted analogs revealed unfavorable melanoma/non-target-tissue ratios .

melanoma imaging scintigraphy radioiodination benzamide scaffold

Vanadate Complex Inhibition of β-Lactamase: Differential Activity Across Hydroxamic Acid Analogs

As a vanadate complex, 4-methoxybenzohydroxamic acid functions as a β-lactamase inhibitor against the class C β-lactamase of Enterobacter cloacae P99 [1]. The vanadate/4-methoxybenzohydroxamic acid complex was evaluated alongside multiple structurally related vanadate/hydroxamic acid complexes in a competitive inhibition study at pH 7.5 and 25 °C [1]. Comparative analysis of vanadate/hydroxamic acid complexes in this system reveals structure-dependent inhibition potency, with the vanadate/4-nitrobenzohydroxamic acid complex showing the highest affinity (Kᵢ = 0.00048 mM), followed by vanadate/N-methylbenzohydroxamic acid (Kᵢ = 0.00115 mM) and vanadate/methylhydroxamic acid (Kᵢ = 0.0012 mM) [1].

β-lactamase inhibition antibiotic resistance vanadate complex Enterobacter cloacae

Derivative Potency in Tyrosinase Inhibition: 7.57 μM IC₅₀ Outperforming Kojic Acid

A derivative of N-hydroxy-4-methoxybenzamide demonstrated tyrosinase inhibitory activity with an IC₅₀ value of 7.57 μM, outperforming kojic acid, a well-established reference tyrosinase inhibitor . This patent-cited activity positions the N-hydroxy-4-methoxybenzamide scaffold as a productive starting point for developing topical skin lightening agents targeting melanocyte tyrosinase [1]. Hydroxamic acid derivatives as a class have been extensively claimed for tyrosinase inhibition applications [1].

tyrosinase inhibition melanin synthesis skin lightening hydroxamic acid

Synthetic Versatility: Core Scaffold for HDAC6/8-Selective and Anti-Neuroblastoma Agents

N-Hydroxy-4-methoxybenzamide serves as the core scaffold for developing substituted benzhydroxamic acids as potent and selective HDAC8 inhibitors with anti-neuroblastoma activity . Structure-based design using available crystal structures has been employed to optimize this series of compounds for both potency and selectivity, both in vitro and in cell culture . Benzohydroxamic acids constitute an important class of HDAC inhibitors with several structures having been evaluated in clinical trials for cancer treatment [1]. Within this class, 4-methoxybenzohydroxamic acid represents a foundational building block from which HDAC8-selective (third class) and dual HDAC6/8-selective (fourth class) inhibitors can be developed [1].

medicinal chemistry HDAC8 inhibitor neuroblastoma scaffold optimization

Enhanced Lipophilicity Versus Unsubstituted N-Hydroxybenzamide: Physicochemical Differentiation

The presence of the para-methoxy group in N-hydroxy-4-methoxybenzamide confers enhanced lipophilicity and membrane permeability compared to the unsubstituted analog N-hydroxybenzamide . The calculated LogP value of 1.20510 for N-hydroxy-4-methoxybenzamide quantifies this increased lipophilicity . This physicochemical differentiation directly impacts cellular uptake and intracellular target engagement in cell-based HDAC inhibition assays. Compared to 4-methoxybenzamide, which lacks the hydroxamic acid moiety, N-hydroxy-4-methoxybenzamide retains the zinc-chelating hydroxamate group essential for HDAC inhibition while maintaining the favorable lipophilicity contributed by the methoxy substitution .

lipophilicity membrane permeability cell permeability SAR

Validated Research Applications for N-Hydroxy-4-methoxybenzamide (CAS 10507-69-4) Based on Quantitative Evidence


HDAC8-Selective Chemical Probe Development for Epigenetic Target Validation

Employ N-hydroxy-4-methoxybenzamide as a tool compound or starting scaffold for probing HDAC8-specific biology. The compound demonstrates a 20-fold selectivity window between HDAC8 (IC₅₀ = 1.00 μM) and HDAC4 (IC₅₀ = 20 μM), with even greater discrimination against HDAC2 (IC₅₀ = 50 μM) [1]. Unlike pan-HDAC inhibitors such as SAHA (IC₅₀ ~110-370 nM across multiple isoforms), this selectivity profile enables researchers to attribute observed biological effects specifically to HDAC8 inhibition rather than to broader class I/II HDAC suppression [2]. Structure-based optimization using available HDAC8 crystal structures can further improve potency while maintaining the favorable selectivity window .

Melanoma-Targeted Imaging Agent Precursor Synthesis

Utilize N-hydroxy-4-methoxybenzamide as a core scaffold for synthesizing radioiodinated benzamide derivatives for melanoma scintigraphy applications. Head-to-head comparative studies in C57Bl/6 mice with B16 melanoma have demonstrated that 4-methoxy benzamide derivatives exhibit superior melanoma uptake and outstanding melanoma/non-target-tissue ratios compared to 4-hydroxy (poor uptake) and 4-amino (unfavorable ratios) analogs . This validated structure-activity relationship provides a rational basis for prioritizing the 4-methoxy scaffold in melanoma-targeting agent development programs .

β-Lactamase Inhibition Studies Using Vanadate Complex Formulations

Apply N-hydroxy-4-methoxybenzamide in vanadate complex formulations for studying class C β-lactamase inhibition mechanisms in Enterobacter cloacae. The compound participates in a well-characterized competitive inhibition system where para-substitution on the benzohydroxamic acid moiety directly modulates inhibition potency [3]. Comparative Kᵢ analysis across multiple vanadate/hydroxamic acid complexes (4-nitrobenzohydroxamic acid Kᵢ = 0.00048 mM; N-methylbenzohydroxamic acid Kᵢ = 0.00115 mM) establishes clear structure-activity relationships that inform the design of more potent β-lactamase inhibitors [3].

Tyrosinase Inhibitor Lead Optimization for Melanogenesis Modulation

Use N-hydroxy-4-methoxybenzamide as a validated scaffold for developing tyrosinase inhibitors targeting melanin synthesis pathways. Derivatives based on this core structure have demonstrated IC₅₀ values of 7.57 μM in tyrosinase inhibition assays, outperforming the reference inhibitor kojic acid . The hydroxamic acid functionality has been extensively claimed in patent literature for topical skin lightening applications via melanocyte tyrosinase inhibition, providing a solid intellectual property and mechanistic foundation for derivative development programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.